

# 5-Bromo-3-fluoropyridin-2-amine IUPAC name and synonyms

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 5-Bromo-3-fluoropyridin-2-amine

Cat. No.: B1522476

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An In-Depth Technical Guide to **5-Bromo-3-fluoropyridin-2-amine**: A Cornerstone Building Block in Modern Drug Discovery

## Introduction

In the landscape of medicinal chemistry, the pyridine scaffold is a privileged structure, forming the core of numerous therapeutic agents. Among its many derivatives, **5-Bromo-3-fluoropyridin-2-amine** has emerged as a particularly valuable and versatile building block for the synthesis of complex molecular architectures. Its strategic trifecta of functional groups—a nucleophilic amino group, a reactive bromine atom amenable to cross-coupling, and an electron-withdrawing fluorine atom—provides a rich platform for chemical diversification. This guide offers a comprehensive technical overview for researchers, chemists, and drug development professionals, detailing the compound's properties, synthesis, core reactivity, and critical applications, with a focus on its role in the development of targeted therapies.

## Chemical Identity and Nomenclature

The compound is unambiguously identified by its IUPAC name and CAS number, ensuring clarity in research and procurement.

| Identifier        | Value   | Source          |
|-------------------|---|-----------------|
| IUPAC Name        | 5-bromo-3-fluoropyridin-2-amine                                   | [1]             |
| CAS Number        | 748812-37-5   | [1][2][3][4][5] |
| Molecular Formula | C <sub>5</sub> H <sub>4</sub> BrFN <sub>2</sub>                   | [2][5]          |
| Molecular Weight  | 191.00 g/mol  | [3][5]          |
| Synonyms          | 2-Amino-5-bromo-3-fluoropyridine, 5-bromo-3-fluoro-2-pyridinamine | [1][4]          |
| InChI Key         | QLXASFJHUCKEHU-UHFFFAOYSA-N                                       | [3]             |

## Physicochemical Properties

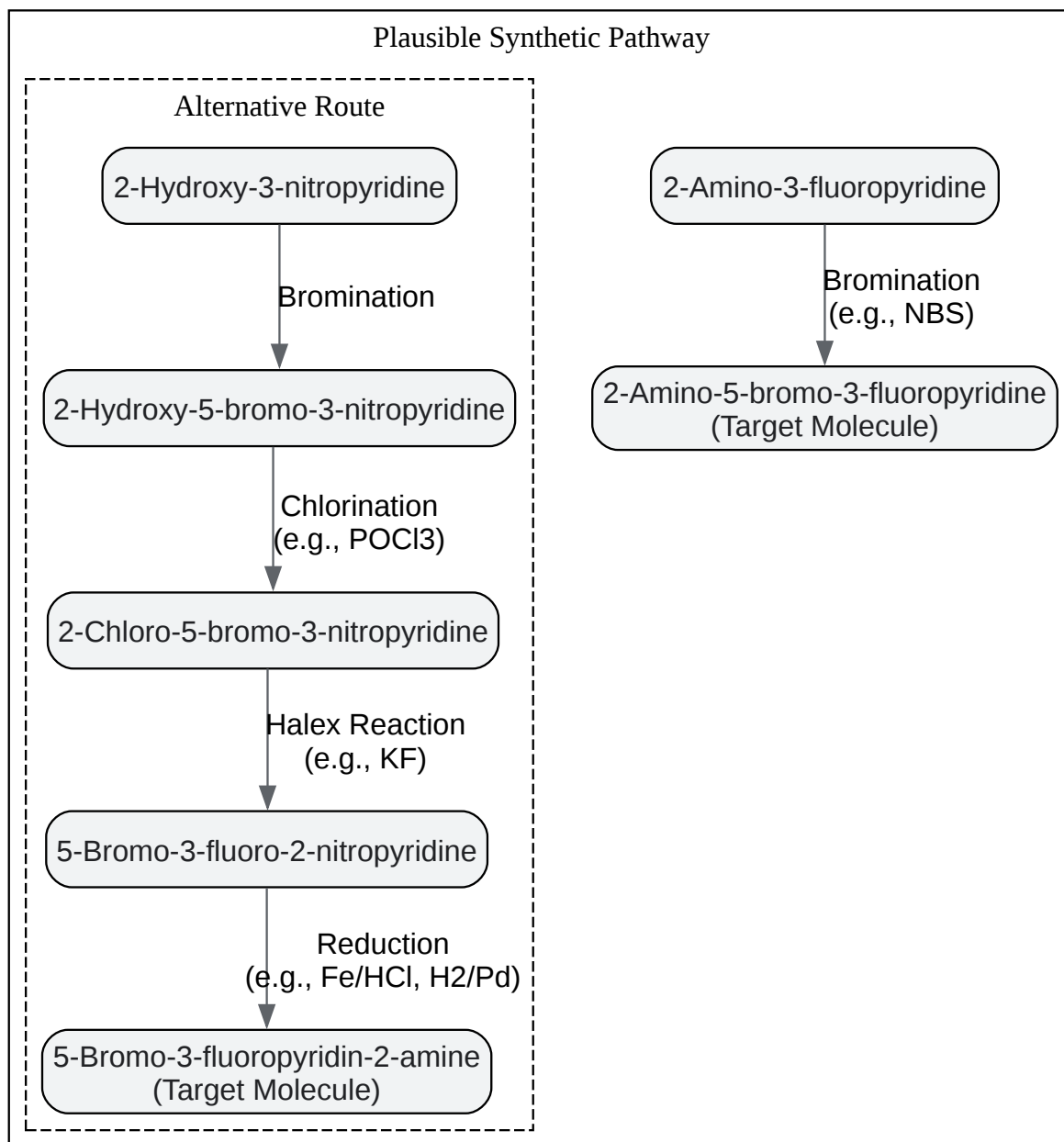
Understanding the physical properties of **5-Bromo-3-fluoropyridin-2-amine** is crucial for its handling, reaction setup, and purification. The compound is a solid at ambient temperature.

| Property      | Value   | Source    |
|---------------|---|-----------|
| Appearance    | White to light yellow or brown crystalline powder             | [3][4]    |
| Melting Point | 93 - 97 °C  | [2][4]    |
| Purity        | Typically ≥95-98%   | [2][3][4] |
| Solubility    | Likely soluble in polar organic solvents such as DMF and DMSO | [6]       |
| Storage       | Store in a cool, dry place. Freezer storage is recommended.   | [3]       |

## Synthesis and Manufacturing

While multiple proprietary routes exist, a general and plausible synthetic pathway to **5-Bromo-3-fluoropyridin-2-amine** can be constructed from commercially available precursors, leveraging fundamental heterocyclic chemistry transformations. A common strategy involves the controlled halogenation and nitration of a pyridine ring, followed by the reduction of the nitro group.

A representative synthetic workflow is outlined below. The key challenge lies in the regioselective introduction of three different substituents, often requiring careful selection of reaction conditions and protecting groups.

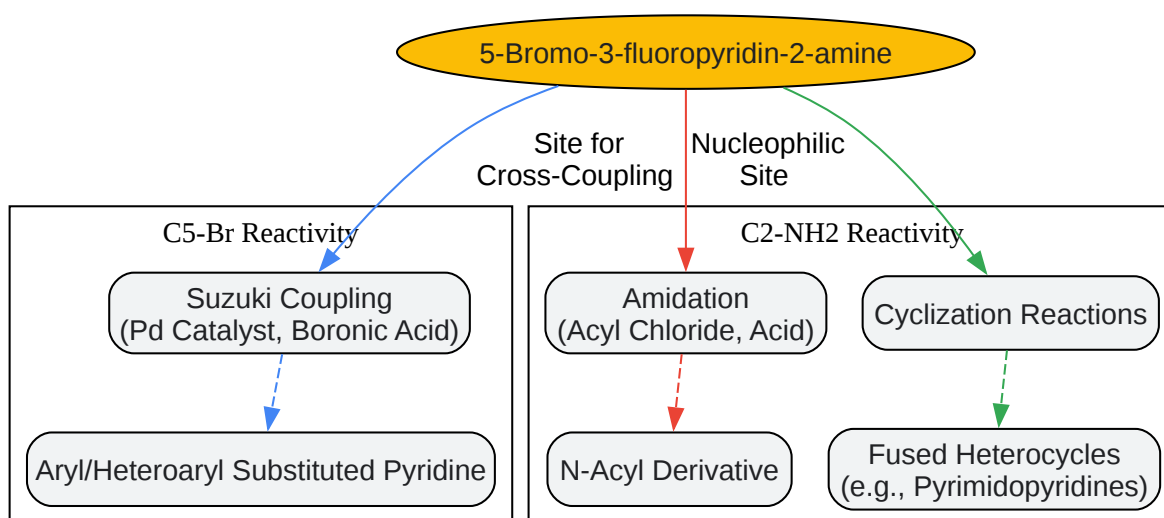


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Caption: Plausible synthetic routes to **5-Bromo-3-fluoropyridin-2-amine**.

# Key Chemical Reactivity and Applications in Drug Discovery

The utility of **5-Bromo-3-fluoropyridin-2-amine** stems from the distinct reactivity of its functional groups, which can be addressed selectively. This dual reactivity makes it a powerful intermediate for building molecular complexity.



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Caption: Core reactivity pathways of **5-Bromo-3-fluoropyridin-2-amine**.

## Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C5 position is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Buchwald-Hartwig reactions. This allows for the straightforward introduction of diverse aryl, heteroaryl, or alkyl groups, which is a cornerstone of structure-activity relationship (SAR) studies in drug discovery. The electron-deficient nature of the pyridine ring facilitates these transformations.

Representative Protocol: Suzuki Cross-Coupling

- **Setup:** To a dry reaction vessel under an inert atmosphere (Argon or Nitrogen), add **5-Bromo-3-fluoropyridin-2-amine** (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), a palladium catalyst such as  $\text{Pd}(\text{PPh}_3)_4$  (2-5 mol%), and a base (e.g.,  $\text{K}_2\text{CO}_3$  or  $\text{Cs}_2\text{CO}_3$ , 2-3 eq.).
- **Solvent:** Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, DME, or toluene) and water.
- **Reaction:** Heat the mixture, typically between 80-110 °C, and monitor the reaction progress by TLC or LC-MS.
- **Workup:** After completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
- **Purification:** Wash the combined organic layers with brine, dry over anhydrous  $\text{Na}_2\text{SO}_4$ , filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the desired coupled product.

## Derivatization of the Amino Group

The amino group at the C2 position is nucleophilic and serves as a key site for building fused heterocyclic systems or for introducing side chains via amidation or alkylation. This functionality is frequently exploited to construct bicyclic cores found in many kinase inhibitors.

## Application as a Precursor to Kinase Inhibitors

**5-Bromo-3-fluoropyridin-2-amine** and its close derivatives are documented as key intermediates in the synthesis of potent therapeutic agents, particularly Anaplastic Lymphoma Kinase (ALK) inhibitors. ALK is a crucial target in certain types of non-small cell lung cancer (NSCLC). The synthesis of complex drugs like Crizotinib involves precursors that share the substituted aminopyridine core, highlighting the industrial relevance of this building block.



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Caption: Role as a foundational block in kinase inhibitor synthesis.

## Safety, Handling, and Storage

Proper handling of **5-Bromo-3-fluoropyridin-2-amine** is essential in a laboratory setting. The compound is classified as hazardous, and appropriate safety precautions must be observed.

### GHS Hazard Classification

| Hazard Code | Description                      | Source              |
|-------------|----------------------------------|---------------------|
| H302        | Harmful if swallowed             | <a href="#">[3]</a> |
| H315        | Causes skin irritation           | <a href="#">[3]</a> |
| H319        | Causes serious eye irritation    | <a href="#">[3]</a> |
| H335        | May cause respiratory irritation | <a href="#">[3]</a> |

### Recommended Handling and Storage:

- Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
- Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.
- Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place. For long-term stability, storage in a freezer is recommended.[\[3\]](#)
- Incompatibilities: Avoid contact with strong oxidizing agents.

## Conclusion

**5-Bromo-3-fluoropyridin-2-amine** is more than just a chemical reagent; it is an enabling tool for innovation in drug discovery. Its well-defined reactivity at both the C5-bromo and C2-amino positions provides a reliable and predictable platform for synthesizing diverse and complex molecules. For researchers and scientists in the pharmaceutical industry, a thorough

understanding of this compound's properties and chemical behavior is paramount to unlocking its full potential in the creation of next-generation therapeutics.

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- To cite this document: BenchChem. [5-Bromo-3-fluoropyridin-2-amine IUPAC name and synonyms]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1522476#5-bromo-3-fluoropyridin-2-amine-iupac-name-and-synonyms]

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